

A Comparative Guide to Analytical Methods for Ornidazole Diol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of **Ornidazole diol**, a significant impurity and degradation product of the antimicrobial agent Ornidazole. In the absence of a formal inter-laboratory comparison study, this document synthesizes data from various independent validation studies to offer a comparative perspective on the performance of different analytical techniques. The aim is to assist researchers and quality control professionals in selecting and implementing suitable methods for the quantification of **Ornidazole diol** in pharmaceutical substances and formulations.

Ornidazole diol, chemically known as 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-2,3-diol, is an important related substance of Ornidazole. Its presence and concentration are critical quality attributes that need to be monitored to ensure the safety and efficacy of Ornidazole-containing drug products. Studies have shown that **Ornidazole diol** can form during the synthesis of Ornidazole and as a degradation product, particularly under basic conditions.[1][2]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely reported technique for the analysis of Ornidazole and its impurities, including **Ornidazole diol**. The following tables summarize the performance characteristics of various HPLC methods as described in the literature. It is important to note that these methods were validated in different laboratories under varying conditions, and therefore, a direct comparison should be interpreted with caution.



Table 1: Performance Comparison of HPLC Methods for Ornidazole and Related Impurities

Parameter	Method 1 (Leontiev et al., 2018)	Method 2 (Bakshi et al., 2001, as cited in[4])	Method 3 (Prasad Babu & Ramachandran, 2022)
Analyte(s)	Ornidazole, Ornidazole-epoxide, Ornidazole-diol	Ornidazole, Epoxide and Diol forms	Ornidazole and its impurities
Matrix	Substance and Infusion Solution	Not specified	Ornidazole Injection
Stationary Phase	Waters Xterra RP18 (250x4.6 mm, 5 μm)	Not specified	Symmetry shield RP18 (250 x 4.6 mm, 5μm)
Mobile Phase	Water-acetonitrile (7:3 v/v) with phosphate buffer	Not specified	Phosphate buffer: methanol (70:30 v/v)
Flow Rate	0.6 ml/min	Not specified	1.0 ml/min
Detection	UV at 310 nm	Not specified	UV at 318nm
Linearity Range	Not specified	Not specified	Not specified
Precision (%RSD)	Not specified	Not specified	System Precision (%RSD of peak area for Ornidazole): 0.18%
Accuracy (% Recovery)	Not specified	Not specified	Not specified
LOD/LOQ	Not specified	Not specified	Not specified

Note: Detailed validation parameters for **Ornidazole diol** were not available in the provided search results. The data for Method 3 pertains to the analysis of Ornidazole.

Experimental Protocols



Method 1: HPLC Analysis of Ornidazole and its Impurities (Leontiev et al., 2018)

This method was developed for the synthesis and profiling of Ornidazole impurities, including **Ornidazole diol**.

- Chromatographic System: A Waters 2690 liquid chromatograph equipped with a spectrophotometric detector.
- Column: Waters Xterra RP18, 250×4.6 mm, 5 μm.
- Mobile Phase: A mixture of water and acetonitrile (7:3 v/v), with the addition of a phosphate buffer to ensure a symmetric peak shape for **Ornidazole diol**.
- Flow Rate: 0.6 ml/min.
- Column Temperature: 25 °C.
- · Detection Wavelength: 310 nm.
- Injection Volume: 20 μl.
- Sample Concentration: 0.02% solution of the substance in the mobile phase.

It was noted that without the phosphate buffer, Ornidazole-diol exhibited a double peak and a small capacity factor. The addition of the buffer resulted in a single, symmetric, and effective peak.[5]

Method 3: Stability-Indicating RP-HPLC Method for Ornidazole Injection (Prasad Babu & Ramachandran, 2022)

This method was developed for the quantitative estimation of Ornidazole and its impurities in an injection formulation.

• Chromatographic System: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-detection.



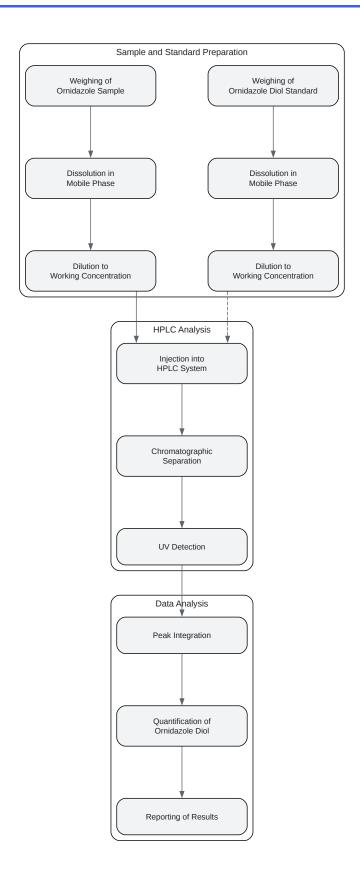
- Column: Symmetry shield RP18, 250 x 4.6 mm, 5μm.
- Mobile Phase: A mixture of phosphate buffer and methanol in a ratio of 70:30 %v/v.
- Flow Rate: 1.0 ml/min.
- Column Temperature: 25°C.
- Sample Temperature: Ambient (25°C).
- · Detection Wavelength: 318 nm.

The method was validated for specificity, precision, linearity, accuracy, solution stability, and robustness according to ICH guidelines.[6][7]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of **Ornidazole diol**.





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Caption: General workflow for the HPLC analysis of Ornidazole diol.

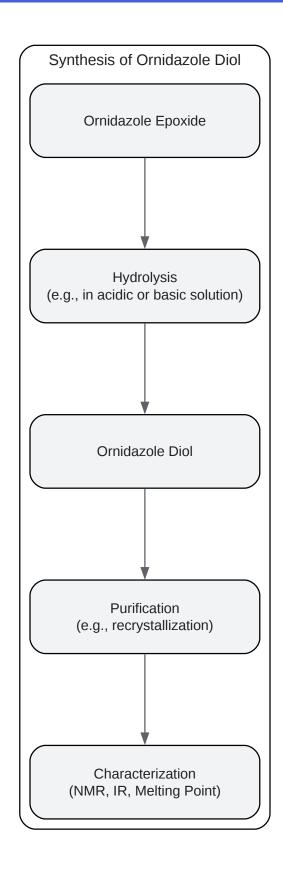


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Synthesis of Ornidazole Diol

For laboratories that require an analytical standard for **Ornidazole diol**, a synthesis route has been described. The process involves the hydrolysis of Ornidazole epoxide.





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